molecular formula C11H8BrNO2 B6227368 methyl 4-bromoquinoline-7-carboxylate CAS No. 1824048-33-0

methyl 4-bromoquinoline-7-carboxylate

Cat. No.: B6227368
CAS No.: 1824048-33-0
M. Wt: 266.1
InChI Key:
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Description

Methyl 4-bromoquinoline-7-carboxylate is a chemical compound that belongs to the quinoline family, known for its diverse biological and pharmacological properties. The molecular formula of this compound is C11H8BrNO2, and it has a molecular weight of 266.09 g/mol .

Preparation Methods

The synthesis of methyl 4-bromoquinoline-7-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate under reflux conditions, followed by cyclization to form the quinoline ring . Another approach includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Methyl 4-bromoquinoline-7-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-bromoquinoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in drug discovery and development.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.

    Medicine: Quinoline derivatives, including this compound, have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibit enzyme activity, or modulate receptor function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 4-bromoquinoline-7-carboxylate can be compared with other similar compounds, such as:

    Methyl 7-bromoquinoline-4-carboxylate: This compound has a similar structure but with the bromine and carboxylate groups at different positions on the quinoline ring.

    2-Methylquinoline: This compound lacks the bromine and carboxylate groups but shares the quinoline core structure.

    Quinoline-4-carboxylic acid: This compound has a carboxylate group at the 4-position but lacks the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

1824048-33-0

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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